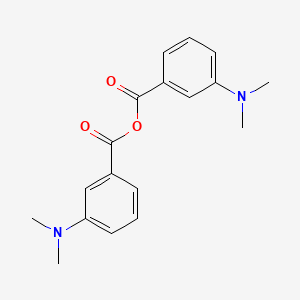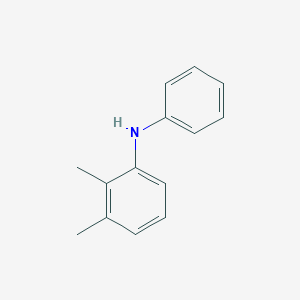
O-Chlorophenylcyanamide
Descripción general
Descripción
O-Chlorophenylcyanamide, also known as OCP, is an organic compound that has been used in scientific research for many years. It has been used in a variety of experiments, including those related to biochemical and physiological effects. OCP is a white crystalline solid with a molecular weight of 151.55 g/mol and a melting point of 161.5-162.5°C. OCP is a derivative of cyanamide and is an important precursor in the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Treatment
Monitoring of O-Chlorophenol : A study designed an electrochemical system for monitoring the concentration and toxicity of o-Chlorophenol (OCP), which is a priority pollutant. This system combined physicochemical and biological monitoring, showcasing excellent electrocatalytic activities and providing a fast, label-free, and low-cost platform for comprehensive assessment of OCP in environmental samples (Zhu et al., 2018).
Degradation Studies : Research on the synergistic degradation of 4-chlorophenol by a combination of persulfate and oxalic acid with a heterogeneous Fenton-like system highlighted a new approach for wastewater treatment. This study demonstrated a significant synergetic effect in 4-chlorophenol degradation, suggesting an efficient method for removing toxic compounds from wastewater (Hadi et al., 2020).
Bioremediation and Detoxification : A study screened a microbial consortium, OEM2, for its ability to deconstruct lignocellulosic biomass and detoxify chlorophenols. This consortium showed high xylanase activity and significant degradation of rice straw and chlorophenols, presenting a viable solution for bioremediation processes (Liang et al., 2018).
Interaction with Biological Systems
Cytotoxicity Assessment : Research on chlorhexidine, a compound related to chlorophenyl derivatives, evaluated its cytotoxic effects on mammalian cells. This study helps understand the toxicological implications of such compounds, contributing to safer applications in various fields (Li et al., 2014).
Interactions with Extracellular Polymeric Substances (EPS) : Another study focused on the interactions between a metabolic uncoupler, o-chlorophenol, and the EPS extracted from activated sludge. Understanding these interactions is crucial for optimizing biological wastewater treatment processes and mitigating the impact of toxic compounds on microbial communities (Fang et al., 2019).
Propiedades
IUPAC Name |
(2-chlorophenyl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZKESLISFPGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Chlorophenylcyanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



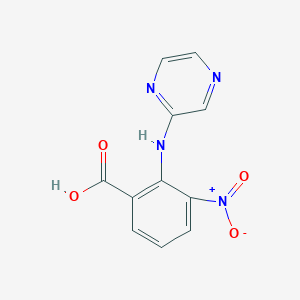
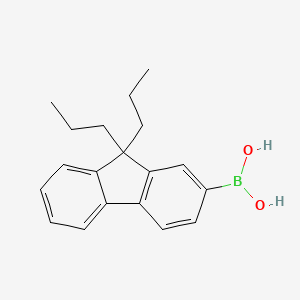
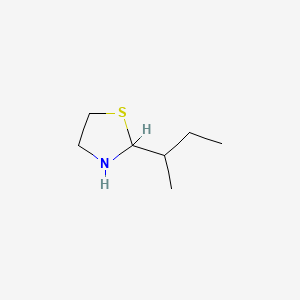
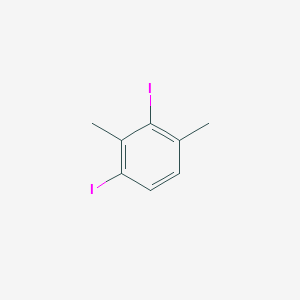
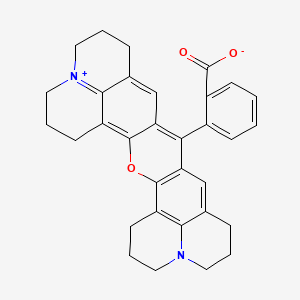

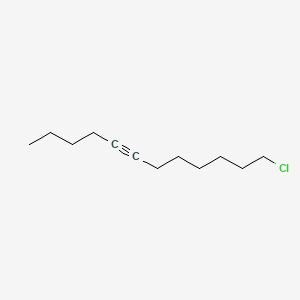
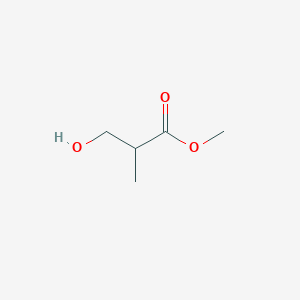
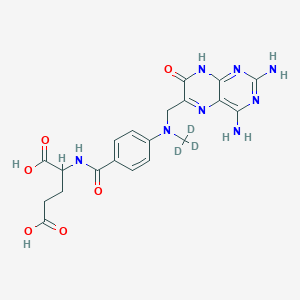
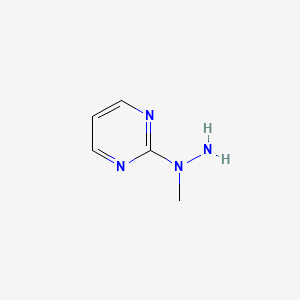
![1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B3342958.png)
